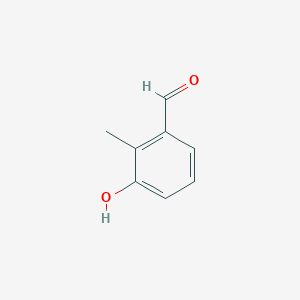

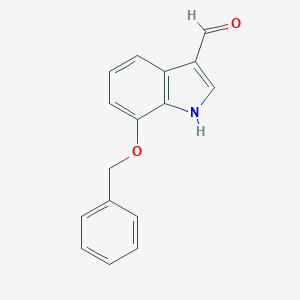

7-Benzyloxyindole-3-carbaldehyde

Übersicht

Beschreibung

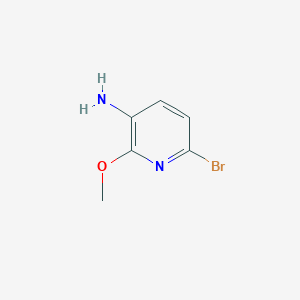

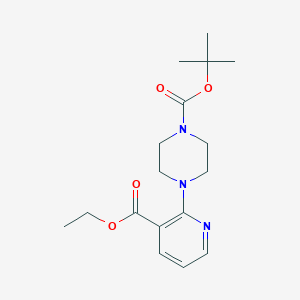

The compound 7-Benzyloxyindole-3-carbaldehyde is a heterocyclic aldehyde that is part of a broader class of organic compounds featuring a benzyl group attached to an oxygen atom which is then connected to the indole structure. This structure is significant in the field of organic chemistry due to its relevance in the synthesis of pharmacologically active compounds and its potential use in various chemical reactions and applications .

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been explored through various methods. For instance, an efficient method for synthesizing β-benzyl-substituted five-membered heterocyclic carbaldehydes involves the direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes using a transient directing group. This method has been shown to yield a variety of functionalized products with good to excellent yields, indicating its potential applicability to the synthesis of 7-Benzyloxyindole-3-carbaldehyde . Additionally, the synthesis of benzyloxyindole derivatives has been achieved by reacting 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes, suggesting a possible route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Benzyloxyindole-3-carbaldehyde has been characterized using various experimental and computational techniques. For example, the optimized structure, bonding aspects, and vibrational frequencies of certain heterocyclic aldehydes have been examined using DFT-B3LYP technique with a 6-311++G(d,p) basis set. The bond lengths and angles of these compounds are consistent with reported analogs, and their vibrational frequencies align well with experimental data .

Chemical Reactions Analysis

The reactivity of benzyl-substituted heterocyclic carbaldehydes is an area of interest due to their potential in synthesizing useful synthetic intermediates. The presence of the aldehyde group in these compounds makes them suitable for various chemical transformations, such as nucleophilic addition reactions, which are fundamental in organic synthesis. The literature suggests that these compounds can undergo coupling reactions with aryl iodides, including less reactive derivatives, to produce a range of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene carbaldehydes, a related class of compounds, have been studied extensively. These compounds often carry functional groups such as hydroxyl groups, prenyl moieties, and alkyl side chains, which can influence their solubility, boiling and melting points, and reactivity. The aldehyde groups in these compounds are typically formed through polyketide pathways, and they exhibit diverse biological and pharmacological activities . The properties of 7-Benzyloxyindole-3-carbaldehyde would likely be influenced by the benzyloxy and aldehyde functional groups, affecting its solubility, stability, and reactivity in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis of Electrophilic Substitution Products : The synthesis of 3-aryl-2-methyl-4,6-dimethoxyindoles demonstrates typical electrophilic substitution reactions at the C7 position, relevant to the study of 7-Benzyloxyindole-3-carbaldehyde (Jones et al., 2005).

- Preparation of Psilocin Analogs : Studies involving the preparation of 7-bromo derivatives of 4-benzyloxyindole-3-carbaldehyde highlight the compound's significance in analog synthesis (Yamada et al., 2002).

Pharmaceutical Applications

- Synthesis of Anticancer Agents : N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo hydrazones) synthesized from benzyloxyindole carbaldehydes have shown potential as anticancer agents (Kumar et al., 2021).

- Development of Antioxidant and Anti-Inflammatory Compounds : The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has led to significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).

Chemical Synthesis

- Creation of Complex Chemical Structures : The treatment of indole carbaldehydes has facilitated the synthesis of complex structures like indoloquinones, showcasing the utility of 7-Benzyloxyindole-3-carbaldehyde in advanced chemical syntheses (Alamgir et al., 2008).

- Catalytic Transformations : Carbaldehydes like 7-Benzyloxyindole-3-carbaldehyde have been used in catalytic transformations to produce novel chemical compounds (Bertha et al., 1998).

Detection and Sensing Applications

- Selective Detection of Metal Ions : Fluorescent probes based on indole carbaldehydes, similar to 7-Benzyloxyindole-3-carbaldehyde, have been developed for the selective detection of metal ions like Al3+ (Liu et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, such as 7-Benzyloxyindole-3-carbaldehyde, have attracted increasing attention in recent years due to their potential biological activities . They play a significant role in cell biology and can be used for the treatment of various disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are important future directions .

Eigenschaften

IUPAC Name |

7-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNARWQXZOKWYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293830 | |

| Record name | 7-benzyloxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyloxyindole-3-carbaldehyde | |

CAS RN |

92855-65-7 | |

| Record name | 92855-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-benzyloxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)